molecular formula C15H21N5O3 B2656059 7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919032-21-6

7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2656059
M. Wt: 319.365
InChI Key: KUIOYHCIPWEKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.365. The purity is usually 95%.
BenchChem offers high-quality 7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Molecular Docking Studies

A study by Zagórska et al. (2015) on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and tested for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors found that compounds with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed significant receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. Docking studies indicated the importance of a substituent at the 7-position for receptor affinity and selectivity. Preliminary pharmacological in vivo studies of selected derivatives showed potential anxiolytic and antidepressant activities (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Another research by Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, which were potent 5-HT(1A) receptor ligands. Preclinical studies indicated that these compounds exerted anxiolytic-like activity and behaved like antidepressants in animal models, suggesting their potential for further research as new derivatives with anxiolytic/antidepressant activity (Zagórska et al., 2009).

Structural Analysis and Molecular Geometry

A study by Karczmarzyk et al. (1995) on the title compound 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline revealed its typical geometry with planar fused rings of the purine system. The study detailed the molecular structure and hydrogen bonding network, providing insights into how structural modifications can influence biological activity (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-tert-butyl-6-(2-hydroxyethyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-15(2,3)9-8-20-10-11(16-13(20)19(9)6-7-21)17(4)14(23)18(5)12(10)22/h8,21H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIOYHCIPWEKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.